1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride
Description
Properties
IUPAC Name |
6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2.2ClH/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19;;/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCUPMCNACJUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60548-08-5 | |
| Record name | 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060548085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE, DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GN8I6ZYXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction of 2-Chloro-4-amino-6,7-dimethoxyquinazoline with Piperazine Derivatives
The foundational step involves the nucleophilic substitution of 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine or its derivatives. In a representative procedure, 2-chloro-4-amino-6,7-dimethoxyquinazoline (60 g, 0.25 mol) is reacted with N-(2-tetrahydrofuroyl)piperazine (56.8 g, 0.308 mol) in Methyl Cellosolve® (ethylene glycol monomethyl ether, 500 g) and triethylamine (37.9 g) at 115–120°C for 8 hours. The solvent is removed via vacuum distillation, and the residue is dissolved in water (1920 mL) at 45°C. Acidification to pH 2.5 with concentrated HCl precipitates impurities, which are filtered off. Subsequent basification to pH 8.3 with ammonia water yields the free base, which is crystallized at 15–20°C.
Table 1: Key Reaction Parameters for Base Synthesis
Hydrochloride Salt Formation
The free base is converted to the dihydrochloride salt via slurry in alcohol and HCl treatment. For example, 10 g of the base is suspended in 190 proof alcohol (150 mL), heated to 35°C, and treated with concentrated HCl (2.5 mL). The mixture is heated to 70°C, carbon-treated, and cooled to yield 10 g of the hydrochloride dihydrate. Differential thermal analysis (DTA) of the dihydrate shows endotherms at 147°C and 170°C (dehydration) and a melting point at 278°C.
Table 2: Hydrochloride Salt Crystallization Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | 190 Proof Alcohol | |
| Acid Volume | 2.5 mL HCl per 10 g base | |
| Crystallization Temperature | 70°C → 0°C (ice cooling) | |
| Final Product | Dihydrate Form |
Crystalline Form Control via Anhydrous Polar Solvents
Anhydrous Terazosin Hydrochloride Intermediate
A patent by discloses a method to produce the Form IV crystalline modification of anhydrous 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-tetrahydrofuroyl)piperazine hydrochloride. The reaction occurs in anhydrous polar solvents (e.g., dimethylformamide) without acid scavengers, ensuring high purity. The product is characterized by a distinct powder X-ray diffraction pattern and a melting endotherm at 280°C.
Table 3: Characterization of Anhydrous vs. Dihydrate Forms
| Property | Anhydrous Form | Dihydrate Form | Source |
|---|---|---|---|
| Melting Point | 280°C | 278°C | |
| Thermal Events | Single endotherm at 280°C | Endotherms at 147°C, 170°C | |
| X-ray Diffraction | Unique Form IV pattern | Not reported |
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products:
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
Antihypertensive Agent
One of the primary applications of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride is as an antihypertensive agent . Research indicates that this compound can effectively lower blood pressure, making it suitable for treating hypertension. The compound's mechanism involves the inhibition of certain receptors that regulate vascular tone and blood pressure.
A patent describes the compound's efficacy at daily dosages ranging from 0.01 to 100 milligrams, administered either orally or intravenously during hypertensive crises . This versatility in administration routes enhances its clinical utility.
Potential in Cancer Treatment
Emerging studies suggest that compounds structurally related to 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine may interfere with cellular mechanisms involved in cancer progression. For instance, research on benzimidazole derivatives containing piperazine skeletons indicates potential repurposing for cancer therapies due to their ability to disrupt tubulin polymerization . This suggests a promising avenue for further exploration of the quinazoline derivatives in oncology.
- Hypertension Management : Clinical trials involving the administration of this compound have shown significant reductions in systolic and diastolic blood pressure among patients with essential hypertension. The studies highlight its efficacy compared to traditional antihypertensive drugs.
- Oncological Research : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. Further investigations are ongoing to elucidate the specific mechanisms by which these compounds exert their effects.
Mechanism of Action
The mechanism of action of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine involves its interaction with specific molecular targets, such as alpha-adrenergic receptors. By binding to these receptors, it can modulate their activity, leading to therapeutic effects such as vasodilation and reduced blood pressure. The pathways involved include the inhibition of receptor-mediated signaling cascades that regulate vascular tone and smooth muscle contraction.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Quinazoline-Based α1-Blockers
- Prazosin HCl : The 2-furoyl group confers moderate lipophilicity, contributing to its shorter half-life and twice-daily dosing .
- Terazosin HCl : The tetrahydrofuroyl substituent enhances water solubility, improving bioavailability and enabling once-daily administration .
- Doxazosin Mesylate : The bulky benzodioxane group increases lipophilicity and half-life, allowing sustained receptor blockade .
Pharmacological and Clinical Differences
- Receptor Selectivity : Prazosin and the target compound exhibit high α1-adrenergic selectivity, while terazosin and doxazosin show broader receptor modulation (e.g., JAK/STAT pathway inhibition for doxazosin) .
- Bioavailability : The dihydrochloride form of the target compound has lower solubility than terazosin, limiting its therapeutic utility .
- Therapeutic Effects : Prazosin demonstrates rapid hypotensive effects but requires frequent dosing, whereas terazosin and doxazosin provide prolonged action due to structural modifications .
Research Findings
- Efficacy in Preclinical Models: Prazosin reduces heroin self-administration in rats, suggesting utility in addiction therapy .
- Cardiovascular Effects : Prazosin causes significant hypotension and tachycardia, whereas terazosin maintains hemodynamic stability due to balanced α1-blockade .
- Solubility Challenges: The dihydrochloride form’s low water solubility necessitates nanoparticle formulations to improve delivery .
Biological Activity
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride, is a compound of interest due to its potential therapeutic applications. It is structurally related to several pharmacologically active agents and has been investigated for its biological activities, particularly in the context of neurological disorders and cancer treatment.
- Molecular Formula : C14H21Cl2N5O2
- Molecular Weight : 368.25 g/mol
- CAS Number : 109678-71-9
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. It has shown potential in modulating adrenergic receptors, which are crucial in the management of conditions such as hypertension and anxiety disorders. Additionally, its antioxidant properties suggest a role in mitigating oxidative stress-related damage in cells.
Antioxidant Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antioxidative properties. For instance, a study on related compounds demonstrated their ability to reduce reactive oxygen species (ROS) and stabilize mitochondrial membranes, thereby promoting cell survival under oxidative stress conditions .
Neuroprotective Effects
Research has highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The compound's ability to influence neurotransmission may offer therapeutic benefits for conditions like Parkinson's disease and schizophrenia by modulating dopaminergic and serotonergic pathways .
Anticancer Potential
The quinazoline moiety is known for its anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. This suggests that this compound may possess similar anticancer activities .
Study 1: Neuroprotective Properties
In a controlled experiment involving animal models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuroinflammation. The study concluded that the compound's antioxidant capabilities played a significant role in protecting dopaminergic neurons from degeneration.
Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation in breast and lung cancer cells through apoptosis induction mechanisms. The study emphasized the need for further research to explore its potential as a therapeutic agent in oncology.
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via nucleophilic substitution of 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine under reflux in ethanol at 160°C for 16 hours in a pressure vessel . Post-reaction, the product is recrystallized from methanol/water. Key parameters include stoichiometric ratios, reaction temperature, and solvent selection to avoid side reactions. Intermediates like 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-(tetrahydrofuran-2-carbonyl)piperazine hydrochloride are pivotal for improving yield and purity .
Q. What are the primary biological targets and mechanisms of action for this compound?
- Methodological Answer : Structurally analogous to Terazosin (an α1-adrenergic antagonist), this compound likely targets adrenergic receptors. Mechanistic studies involve competitive binding assays using radiolabeled ligands (e.g., [³H]-prazosin) to quantify receptor affinity. Functional assays (e.g., isolated tissue models) assess antagonism of noradrenaline-induced vasoconstriction .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
- Methodological Answer : Analytical methods include:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to confirm purity (>95%).
- NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions and absence of unreacted intermediates .
- Mass Spectrometry : HRMS (e.g., ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ = 328.1597) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts like N-alkylated impurities?
- Methodological Answer :
- Solvent Optimization : Replace ethanol with DMF or THF to enhance nucleophilicity of piperazine .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution.
- Temperature Control : Gradual heating (e.g., 40°C → 70°C) reduces thermal degradation .
- Intermediate Isolation : Purify intermediates (e.g., via column chromatography) before hydrochlorination .
Q. How should contradictory data between in vitro receptor affinity and in vivo toxicity (e.g., LD₅₀ discrepancies) be resolved?
- Methodological Answer :
- Dose-Response Profiling : Conduct tiered assays:
In vitro : IC₅₀ determination in HEK293 cells expressing α1-adrenoceptors.
In vivo : Acute toxicity studies in rodents (OECD 423) to refine LD₅₀ values .
- Metabolite Screening : LC-MS/MS to identify bioactive metabolites that may contribute to toxicity .
- Species-Specific Differences : Compare receptor homology (e.g., rodent vs. human α1-adrenoceptor subtypes) .
Q. What strategies are recommended for studying the compound’s metabolic stability and cytochrome P450 interactions?
- Methodological Answer :
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS to calculate intrinsic clearance .
- CYP Inhibition Assays : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition .
- Computational Modeling : Docking studies with CYP2D6/3A4 crystal structures to predict metabolic hotspots .
Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate at pH 1–13 (37°C, 24 hrs); analyze degradation products via UPLC-PDA .
- Thermal Stress : Heat at 60°C for 72 hrs; assess decomposition by NMR.
- Stabilization Strategies : Use lyophilization for long-term storage or buffer systems (e.g., citrate, pH 4–6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
